molecular formula C9H16N2O3 B13574051 rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans

Cat. No.: B13574051
M. Wt: 200.23 g/mol
InChI Key: KLOPKMOURYIJKC-RNFRBKRXSA-N
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Description

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans: is a complex organic compound with a unique structure that includes a furo[3,4-b]morpholine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans typically involves multiple steps, including the formation of the furo[3,4-b]morpholine ring system and subsequent functionalization. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine-4-carboxamide
  • rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine
  • rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride

Comparison: rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine-4-carboxamide

InChI

InChI=1S/C9H16N2O3/c1-9(2)5-11(8(10)12)6-3-13-4-7(6)14-9/h6-7H,3-5H2,1-2H3,(H2,10,12)/t6-,7-/m1/s1

InChI Key

KLOPKMOURYIJKC-RNFRBKRXSA-N

Isomeric SMILES

CC1(CN([C@@H]2COC[C@H]2O1)C(=O)N)C

Canonical SMILES

CC1(CN(C2COCC2O1)C(=O)N)C

Origin of Product

United States

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